Cas no 1963-82-2 (9,10-Anthracenedione,1,8-bis(acetyloxy)-)
1963-82-2 structure
Product Name:9,10-Anthracenedione,1,8-bis(acetyloxy)-
Numero CAS:1963-82-2
MF:C18H12O6
MW:324.284285545349
CID:154522
PubChem ID:16068
Update Time:2025-04-19
9,10-Anthracenedione,1,8-bis(acetyloxy)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9,10-Anthracenedione,1,8-bis(acetyloxy)-
- (8-acetyloxy-9,10-dioxoanthracen-1-yl) acetate
- 1,8-DIACETOXYANTHRAQUINONE
- 1,8-Bis(acetyloxy)-9,10-anthracenedione
- 1,8-Dacetoxy-anthrachinon-9,10
- 1,8-diacetoxy-9,10-anthraquinone
- 1,8-Diacetoxyanthrachinon
- 1,8-Diacetoxy-anthrachinon
- 1,8-diacetoxy-anthraquinone
- 1,8-Dihydroxy-anthrachinondiacetat
- 1,8-Dihydroxyanthraquinone diacetate
- 9, 1,8-bis(acetyloxy)-
- ANTHRAQUINONE, 1,8-DIHYDROXY-, DIACETATE
- BRN 1916388
- Diacetyl-dantron
- ST086177
- SureCN5613348
- NSC234747
- ACETIC ACID 8-ACETOXY-9,10-DIOXO-9,10-DIHYDRO-ANTHRACEN-1-YL ESTER
- 9,10-dioxo-9,10-dihydroanthracene-1,8-diyldiacetate
- Chrysazin diacetate
- DTXSID20173306
- Anthraquinone,8-dihydroxy-, diacetate
- 3-08-00-03793 (Beilstein Handbook Reference)
- AKOS001700227
- 9,10-Anthracenedione, 1,8-bis(acetyloxy)-
- SCHEMBL5613348
- 9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate
- 1963-82-2
- 8-(ACETYLOXY)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL ACETATE
- UNII-9S85RH6LIV
- DANTRON DIACETATE
- 9S85RH6LIV
- NSC-234747
- CBDivE_003908
- NSC 234747
-
- Inchi: 1S/C18H12O6/c1-9(19)23-13-7-3-5-11-15(13)18(22)16-12(17(11)21)6-4-8-14(16)24-10(2)20/h3-8H,1-2H3
- Chiave InChI: BDYRYAFJCKWMGQ-UHFFFAOYSA-N
- Sorrisi: O(C(C)=O)C1=CC=CC2C(C3C=CC=C(C=3C(C=21)=O)OC(C)=O)=O
Proprietà calcolate
- Massa esatta: 324.06336
- Massa monoisotopica: 324.06338810g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 522
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 86.7Ų
Proprietà sperimentali
- PSA: 86.74
- LogP: 2.31260
9,10-Anthracenedione,1,8-bis(acetyloxy)- Letteratura correlata
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
1963-82-2 (9,10-Anthracenedione,1,8-bis(acetyloxy)-) Prodotti correlati
- 38099-82-0(D-Fructose, 1,6-bis(dihydrogen phosphate), trisodium salt)
- 13739-02-1(Diacerein)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso